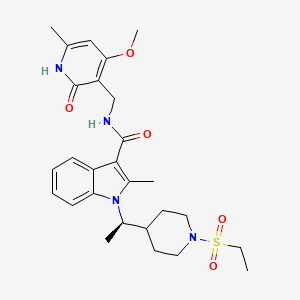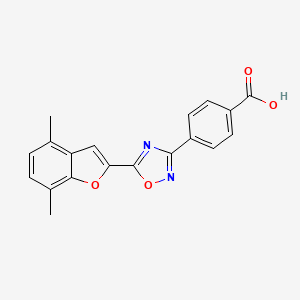
CPI-169
Overview
Description
CPI-169 is a novel and potent inhibitor of enhancer of zeste homolog 2 (EZH2), a histone lysine methyltransferase component of the polycomb repressive complex 2 (PRC2). EZH2 is involved in the methylation of histone H3 on lysine 27 (H3K27), which represses gene expression. Overexpression of EZH2 is implicated in tumor progression and poor prognosis in several cancers. This compound inhibits the catalytic activity of PRC2, leading to decreased levels of H3K27me3, cell cycle arrest, and apoptosis in various cell lines .
Preparation Methods
CPI-169 is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The key steps in the synthesis of this compound include the formation of the indole core, introduction of the piperidine moiety, and the attachment of the ethylsulfonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Chemical Reactions Analysis
CPI-169 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
CPI-169 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of EZH2 in gene expression and epigenetic regulation.
Biology: The compound is used to investigate the biological functions of EZH2 and its impact on cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers, particularly those with EZH2 overexpression. .
Industry: this compound is used in the development of new drugs targeting EZH2 and related pathways. .
Mechanism of Action
CPI-169 exerts its effects by inhibiting the catalytic activity of EZH2, which is responsible for the methylation of histone H3 on lysine 27 (H3K27). This inhibition leads to a decrease in the levels of H3K27me3, resulting in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis. The molecular targets of this compound include the PRC2 complex, which consists of EZH2, embryonic ectoderm development (EED), and suppressor of zeste 12 (SUZ12). The compound binds to the active site of EZH2, preventing its interaction with the substrate and thereby inhibiting its enzymatic activity .
Comparison with Similar Compounds
CPI-169 is structurally distinct from other EZH2 inhibitors and exhibits unique properties that make it a valuable tool for research and therapeutic applications. Similar compounds include:
UNC1999: Another potent EZH2 inhibitor with a different chemical structure.
GSK-343: A selective EZH2 inhibitor with a pyridone-based structure.
Tazemetostat: An orally bioavailable EZH2 inhibitor that has shown efficacy in clinical trials for various cancers. This compound stands out due to its high potency, selectivity, and ability to induce complete tumor regression in preclinical models
Properties
IUPAC Name |
1-[(1R)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC(CC1)[C@@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)
